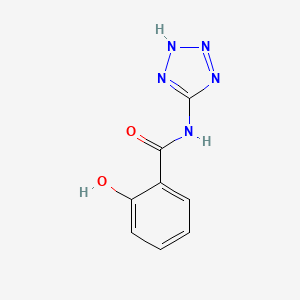![molecular formula C15H17NO2S B5823145 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid, also known as EMD 57033, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its biochemical and physiological effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves its ability to modulate the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a role in learning and memory.
Biochemical and Physiological Effects:
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 in lab experiments is its ability to modulate multiple biological pathways, making it a useful tool for studying complex biological systems. However, one limitation of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 is its potential toxicity, which requires careful dose optimization and safety measures.
Future Directions
There are several future directions for research on 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, future studies could explore the potential of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 as a therapeutic agent in other disease contexts, such as cancer and cardiovascular disease.
Synthesis Methods
The synthesis of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves the reaction of 3-ethyl-4-methyl-2-quinolinethiol with 3-chloropropanoic acid in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain the final compound.
Scientific Research Applications
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-(3-ethyl-4-methylquinolin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)12-6-4-5-7-13(12)16-15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLIHJLOJXXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1SCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)


![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)


![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
